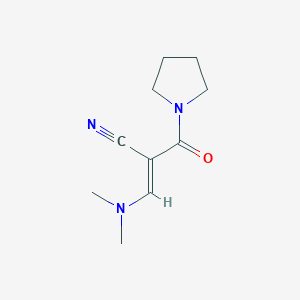

(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar acrylonitrile derivatives often involves cycloaddition reactions, such as the unexpected [3+2] cycloaddition between ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile, leading to cycloadducts via azomethine ylide intermediates (Bourhis & Vercauteren, 1994). These methodologies can be adapted for the synthesis of "(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile," focusing on the formation of pyrrolidin-1-ylcarbonyl units as key intermediates.

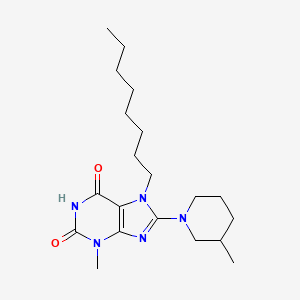

Molecular Structure Analysis

The study of molecular packing and intermolecular interactions in polymorphs of phenyl-3-(pyridin-2-yl)acrylonitrile shows the importance of molecular conformation in determining solid-state properties (Percino et al., 2014). By analogy, the molecular structure analysis of "(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile" would involve examining its conformational flexibility, which impacts its chemical reactivity and physical properties.

Chemical Reactions and Properties

The reactivity of acrylonitrile derivatives is highlighted in studies showing their participation in cycloaddition reactions, forming various heterocyclic compounds. For instance, 3-alkylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles react with maleimides to yield different cycloaddition products, demonstrating the potential for diverse chemical transformations (Belskaya et al., 2009).

Physical Properties Analysis

The physical properties of acrylonitrile derivatives, including their photophysical behavior, are significantly influenced by their molecular structure. For example, the study of dimethylaminoarylacrylonitrile derivatives reveals how molecular packing affects their fluorescence properties in the solid state, which can be correlated to the physical properties of "(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile" (Percino et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophilic or electrophilic attack, can be inferred from studies on similar compounds. The reactivity descriptors and interaction analyses of ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate provide insights into the chemical behavior of acrylonitrile derivatives, including potential reactive sites and interaction patterns (Singh et al., 2013).

Scientific Research Applications

Cycloaddition Reactions : This compound has been studied for its involvement in [3+2] cycloaddition reactions, a key process in organic synthesis. Bourhis and Vercauteren (1994) explored the reaction between ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate and acrylonitrile, leading to the formation of [3 + 2]-atoms “cycloadducts” (Bourhis & Vercauteren, 1994).

Synthesis of Pyridine and Pyrimidine Derivatives : Morel et al. (1996) investigated new 2-aza-1,3-dienes, including derivatives of (2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile, for constructing pyridine and pyrimidine derivatives, which are significant in medicinal chemistry (Morel et al., 1996).

Reactivity with Olefins : Sustman et al. (1992) studied the reactivity of 1,1-Bis(dimethylamino)-1,3-butadiene with acrylonitrile, examining the cycloaddition and zwitterion formation. Their research sheds light on the interaction between these compounds and the formation of zwitterions (Sustmann et al., 1992).

Enamine Chemistry : Rasmussen, Shabana, and Lawesson (1981) explored the cycloaddition reactions between enamino-thiones and electrophilic olefins and acetylenes. This study provides insight into the reactivity of compounds related to (2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile (Rasmussen, Shabana, & Lawesson, 1981).

Zwitterionic Character : Binev and Binev (1997) conducted a study on the structure and infrared spectra of derivatives of (2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile, revealing insights into their zwitterionic character and molecular structure (Binev & Binev, 1997).

Application in Surface Plasmon Resonance Spectroscopy : Gandubert and Lennox (2006) investigated the use of 4-(dimethylamino)pyridine, a related compound, in surface plasmon resonance spectroscopy. This study highlights the potential application of similar compounds in surface science (Gandubert & Lennox, 2006).

Fluorescence Properties : Percino et al. (2013) studied the fluorescence improvement of pyridylacrylonitrile by dimethylaminophenyl-substitutions. Their research contributes to understanding the effects of substituents on fluorescence properties (Percino et al., 2013).

properties

IUPAC Name |

(E)-3-(dimethylamino)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12(2)8-9(7-11)10(14)13-5-3-4-6-13/h8H,3-6H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMYMSWHYPZRID-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)

![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)